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molecular formula C9H15N3 B8810146 N-(3-aminopropyl)-5-methylpyridin-2-amine

N-(3-aminopropyl)-5-methylpyridin-2-amine

Cat. No. B8810146
M. Wt: 165.24 g/mol
InChI Key: JWNZOQZHIZZXOY-UHFFFAOYSA-N
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Patent
US04548940

Procedure details

2-Bromo-5-methylpyridine (17.2 g), 1,3-diaminopropane (37 g) and pyridine (10 ml) were heated together under reflux for 6 hr. The mixture was stripped to remove excess diaminopropane and the residue taken up in water. The pH was adjusted to 7.5 with conc. hydrochloric acid and extracted with chloroform. The aqueous solution was basified with conc. sodium hydroxide to pH 14 and extracted again with chloroform. The extracts were dried (K2CO3) and stripped to give 2-(3-aminopropylamino)-5-methylpyridine as an oil (9.95 g; 60%) which was used without further purification.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[NH2:9][CH2:10][CH2:11][CH2:12][NH2:13]>N1C=CC=CC=1>[NH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
37 g
Type
reactant
Smiles
NCCCN
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to remove excess diaminopropane
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted again with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (K2CO3)

Outcomes

Product
Name
Type
product
Smiles
NCCCNC1=NC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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